Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate
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Overview
Description
Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is a heterocyclic compound that features an imidazo[1,2-A]pyridine core fused with a benzoate ester. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The imidazo[1,2-A]pyridine moiety is known for its diverse biological activities, making it a valuable scaffold in drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves the reaction of 2-aminopyridine with ethyl bromoacetate in the presence of a base such as potassium carbonate. This reaction typically proceeds through a cyclization mechanism to form the imidazo[1,2-A]pyridine core, followed by esterification to yield the final product .
Industrial Production Methods: Industrial production of this compound can be achieved through a similar synthetic route but optimized for large-scale synthesis. This involves using continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and reducing reaction time. The use of automated systems for reagent addition and product isolation further enhances the scalability of the process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, leading to the formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester moiety, where nucleophiles such as amines or thiols replace the ester group to form amides or thioesters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-A]pyridine core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. These interactions are often mediated through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparison with Similar Compounds
Imidazo[1,2-A]pyridine: A core structure with similar biological activities but lacking the benzoate ester moiety.
Imidazo[1,2-A]pyrimidine: Another fused heterocyclic compound with comparable applications in medicinal chemistry.
Imidazo[1,2-A]pyrazine: Known for its use in drug discovery, particularly in the development of anticancer agents.
Uniqueness: Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is unique due to the presence of the benzoate ester group, which can enhance its solubility and bioavailability. This structural feature also allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Biological Activity
Ethyl 4-(imidazo[1,2-A]pyridin-3-YL)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. The imidazo[1,2-a]pyridine scaffold is known for its potential therapeutic applications, including antibacterial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by recent research findings and case studies.
Biological Activity Overview
This compound exhibits several biological activities:
- Antibacterial Activity : Studies have shown that imidazo[1,2-a]pyridine derivatives possess significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 1 to 16 µg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Research indicates that imidazo[1,2-a]pyridine derivatives can inhibit cancer cell growth through various mechanisms, including the inhibition of the PI3K/Akt/mTOR signaling pathway. For example, certain derivatives have shown IC50 values in the nanomolar range against breast cancer cell lines .
- Anti-inflammatory Effects : Compounds in this class have also been reported to exhibit anti-inflammatory activity by modulating inflammatory cytokines and pathways .
Antibacterial Studies
A recent study synthesized several imidazo[1,2-a]pyridine derivatives and evaluated their antibacterial activity using the disc diffusion method. Among these compounds, some exhibited a wider zone of inhibition compared to standard antibiotics like streptomycin. The most potent compound showed an MIC of 4 µg/mL against Bacillus subtilis .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance, one study reported that a related compound inhibited cell proliferation with an IC50 of approximately 10 µM in T47D breast cancer cells while promoting apoptosis through caspase activation .
Mechanistic Insights
The mechanism of action for this compound involves the inhibition of key survival kinases and modulation of signaling pathways critical for cancer cell survival. Notably, compounds with similar structures have been shown to inhibit nicotinamide phosphoribosyltransferase (NAMPT), a target involved in cancer metabolism .
Data Summary
Properties
CAS No. |
1384264-86-1 |
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Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
ethyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate |
InChI |
InChI=1S/C16H14N2O2/c1-2-20-16(19)13-8-6-12(7-9-13)14-11-17-15-5-3-4-10-18(14)15/h3-11H,2H2,1H3 |
InChI Key |
IGINPAHLBPBZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CN=C3N2C=CC=C3 |
Origin of Product |
United States |
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